6''-O-xylosyl-glycitin
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Overview
Description
“6’'-O-xylosyl-glycitin” is a natural isoflavone compound that is isolated from the flower of Pueraria thunbergiana Benth . It is used for research purposes only and is not intended for human or veterinary therapeutic use .
Molecular Structure Analysis
The molecular formula of “6’'-O-xylosyl-glycitin” is C27H30O14 . The molecular weight of this compound is 578.16 g/mol .Physical and Chemical Properties Analysis
“6’'-O-xylosyl-glycitin” is a powder . It can be dissolved in solvents such as DMSO, Pyridine, Methanol, and Ethanol .Scientific Research Applications
Plant Cell Wall Matrix Polysaccharide Biosynthesis
Xyloglucan (XyG), a matrix polysaccharide in plant cell walls, contains a β-1,4-linked glucan backbone with xylosyl residues, which can be further substituted with various glycosyl and nonglycosyl substituents like 6''-O-xylosyl-glycitin. This composition varies across plant families and tissues. Advances in genomic research have identified most enzymes needed for XyG synthesis, providing insights into plant cell wall polysaccharide biosynthesis and understanding how plant polysaccharides function in growth and environmental interactions (Pauly & Keegstra, 2016).
Posttranslational Modifications in Protein Engineering
In protein engineering, glycine-serine (GS) linkers connect domains in recombinant proteins. Studies have found that these linkers can undergo O-glycosylation, involving a xylose-based core with additional residues. This modification varies depending on the expression system, indicating a role for xylosylation in the consistency and quality of recombinant proteins. Understanding this process is crucial for producing high-quality therapeutic proteins (Spencer et al., 2013).
Glycoside Hydrolase Activity
Research on β-xylosidases, like the family 52 glycoside hydrolase from Geobacillus stearothermophilus, shows a preference for xylose-based substrates. Understanding the binding and kinetic properties of these enzymes, which play a role in breaking down polysaccharides like those containing xylosyl residues, contributes to our knowledge of carbohydrate metabolism and potential industrial applications (Bravman et al., 2003).
Role in Dermal Fibroblast Proliferation and Migration
Studies on glycitin, a soy isoflavone, have revealed its impact on dermal fibroblast proliferation and migration. This research highlights the potential of compounds like this compound in promoting skin cell health, with implications for anti-aging treatments (Kim et al., 2015).
Xylose in Recombinant Glycoprotein Vaccines
Research on the engineering of CHO cells for producing recombinant glycoprotein vaccines demonstrates the significance of xylose in immunological responses. This is important for understanding how modifications like xylosylation can affect vaccine efficacy (Sandig et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-36-17-6-13-16(37-8-14(20(13)30)11-2-4-12(28)5-3-11)7-18(17)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)15(29)9-38-26/h2-8,15,19,21-29,31-35H,9-10H2,1H3/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXWCIZOOKQLK-MUCJXJSVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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